molecular formula C8H13N3O B11915043 N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine

Cat. No.: B11915043
M. Wt: 167.21 g/mol
InChI Key: OSRHLMNVIQXLSX-UHFFFAOYSA-N
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Description

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine can be achieved through a multi-step process. One common method involves the cyclocondensation reaction of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes . This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxylamine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce amines.

Scientific Research Applications

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine is unique due to its specific structural features and the presence of the hydroxylamine group, which imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine

InChI

InChI=1S/C8H13N3O/c12-9-5-7-6-11-4-2-1-3-8(11)10-7/h6,9,12H,1-5H2

InChI Key

OSRHLMNVIQXLSX-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(N=C2C1)CNO

Origin of Product

United States

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